molecular formula C8H12O3 B1267616 3-(Ethoxymethylene)pentane-2,4-dione CAS No. 33884-41-2

3-(Ethoxymethylene)pentane-2,4-dione

Cat. No.: B1267616
CAS No.: 33884-41-2
M. Wt: 156.18 g/mol
InChI Key: ITTXGKOHFZJUEX-UHFFFAOYSA-N
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Description

3-(Ethoxymethylene)pentane-2,4-dione, also known as 3-EMPD, is a cyclic diketone that is used in a variety of scientific research applications. It is an important organic compound with numerous biochemical and physiological effects.

Scientific Research Applications

1. Synthesis and Structural Analysis

3-(Ethoxymethylene)pentane-2,4-dione and its derivatives are used in the synthesis of various compounds, such as Schiff bases and other organic structures. For example, a study investigated the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, one of which was 3-{[(4-Aminopyridin-3-yl)amino]methylene}pentene-2,4-dione. This compound was found to form hydrogen-bonded dimers in the crystalline state (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

2. Thermal and Physical Properties

Studies on β-diketones, such as pentane-2,4-dione, a close relative of this compound, have provided insights into their thermal and physical properties. For instance, research on the keto ⇋ enol equilibrium of pentane-2,4-dione in various solvents has helped understand the cyclic hydrogen bonding of the enol in different environments (Emsley & Freeman, 1987).

3. Applications in Coordination Chemistry

β-diketones are also significant in coordination chemistry. They can act as ligands to form complexes with various metals. For example, a study on the hydrogen bonding of the enol tautomers of some 3-substituted pentane-2,4-diones, including 3-(4-nitrophenyl) and 3-(4-phenoxyphenyl) derivatives, provided valuable insights into their bonding with metal ions (Emsley, Ma, Bates, Motevalli, & Hursthouse, 1989).

4. Role in Chemical Reactions

These compounds play a crucial role in various chemical reactions. For instance, pentane-2,4-dione reacts with 3-chloro-1,2-benzisothiazole to form different derivatives under specific conditions, demonstrating the reactivity and versatility of β-diketones in organic synthesis (Carrington, Clarke, & Scrowston, 1971).

5. Analytical and Spectroscopic Studies

Analytical and spectroscopic studies of β-diketones provide insights into their molecular structure and reactivity. Research focusing on the vibrational assignment of the enol form of 3-substituted pentane-2,4-diones using Density Functional Theory (DFT) calculations has been critical for understanding their electronic properties (Zahedi-Tabrizi, Gerivani, & Tayyari, 2015).

Properties

IUPAC Name

3-(ethoxymethylidene)pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-11-5-8(6(2)9)7(3)10/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTXGKOHFZJUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286589
Record name 3-(ethoxymethylene)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33884-41-2
Record name 33884-41-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(ethoxymethylene)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Acetylacetone (40 mL), Ethyl orthoformate (95.4 mL) and Acetic anhydride (54.2 mL) was heated to reflux (150° C.) for 1 hour. The reaction solution was cooled to room temperature and was directly subjected to flash column chromatography (E. Merck Silica Gel (˜120 g); Eluent: 100% EtOAc followed by 5% EtOH in EtOAc). Concentration of the fractions containing the pure product using a rotavap at 40° C. afforded the title compound as a dark red viscous oil (10.4 g, 17.0%).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Ethyl orthoformate
Quantity
95.4 mL
Type
reactant
Reaction Step One
Quantity
54.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethoxymethylene)pentane-2,4-dione
Reactant of Route 2
3-(Ethoxymethylene)pentane-2,4-dione
Reactant of Route 3
3-(Ethoxymethylene)pentane-2,4-dione
Reactant of Route 4
3-(Ethoxymethylene)pentane-2,4-dione

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